molecular formula C14H20N2O3 B11578936 Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate

Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate

Cat. No.: B11578936
M. Wt: 264.32 g/mol
InChI Key: NQOMEZKYNGQLCU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate typically involves the following steps:

    Starting Material: The synthesis begins with methyl p-toluate.

    Bromination: Methyl p-toluate is brominated using N-bromosuccinimide (NBS) in the presence of azobis(isobutyronitrile) (AIBN) as a radical initiator.

    Substitution: The brominated intermediate is then reacted with 4-methylpiperazine to introduce the piperazine moiety.

    Hydrolysis: The ester group is hydrolyzed using lithium hydroxide to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The hydroxy and ester groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    Imatinib: A well-known anticancer drug that also contains a piperazine moiety.

    Olanzapine: An antipsychotic medication with a similar structural framework.

    Desethylsildenafil: A compound with a related piperazine structure.

Uniqueness: Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate

InChI

InChI=1S/C14H20N2O3/c1-15-5-7-16(8-6-15)10-11-3-4-13(17)12(9-11)14(18)19-2/h3-4,9,17H,5-8,10H2,1-2H3

InChI Key

NQOMEZKYNGQLCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)O)C(=O)OC

Origin of Product

United States

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